Acetic acid--3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol (1/1)
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Overview
Description
Acetic acid–3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol (1/1) is a complex organic compound characterized by the presence of multiple halogen atoms (chlorine, fluorine, and iodine) attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol typically involves multi-step organic reactions. One common method includes the halogenation of butanol derivatives followed by the introduction of acetic acid groups. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired substitution and addition reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of advanced technologies like continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions typically require specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
Acetic acid–3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce halogenated functional groups into molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism by which acetic acid–3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, dichloro-: A simpler halogenated acetic acid derivative with fewer halogen atoms.
3,5-Dichloro-4-pyridone-N-acetic acid: Another halogenated acetic acid derivative with a pyridone ring.
Dichloroacetic acid: An analogue of acetic acid with two chlorine atoms.
Uniqueness
Acetic acid–3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol is unique due to the combination of multiple halogen atoms (chlorine, fluorine, and iodine) in its structure. This unique arrangement can impart distinct chemical and physical properties, making it valuable for specific applications where such properties are desired.
Properties
CAS No. |
194017-85-1 |
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Molecular Formula |
C6H8Cl2F3IO3 |
Molecular Weight |
382.93 g/mol |
IUPAC Name |
acetic acid;3,4-dichloro-3,4,4-trifluoro-1-iodobutan-1-ol |
InChI |
InChI=1S/C4H4Cl2F3IO.C2H4O2/c5-3(7,1-2(10)11)4(6,8)9;1-2(3)4/h2,11H,1H2;1H3,(H,3,4) |
InChI Key |
KOXPZGLNSKIKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(O)I)C(C(F)(F)Cl)(F)Cl |
Origin of Product |
United States |
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